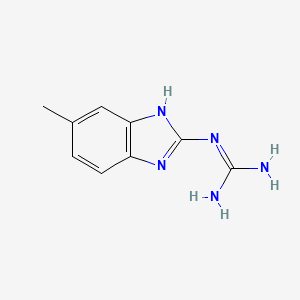

2-(6-Methyl-1h-benzimidazol-2-yl)guanidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(6-Methyl-1H-benzimidazol-2-yl)guanidine" is a derivative of guanidine and benzimidazole, which are both significant in medicinal chemistry. Guanidine derivatives are known for their biological activities, and benzimidazoles have a reputation for their versatility in drug design. The compound is structurally related to guanidine derivatives that have been studied for their potential as alpha2-adrenoceptor antagonists, which are relevant in the treatment of depression . Additionally, benzimidazole derivatives have been explored for their supramolecular assembly capabilities and interactions with transition metals .

Synthesis Analysis

The synthesis of related guanidine derivatives has been reported, where new compounds were prepared as potential alpha2-adrenoceptor antagonists . These compounds were synthesized from precursor amines, indicating a multi-step synthetic route. Similarly, substituted guanidines have been synthesized from reactions involving alkyl/aryl amines, HgCl2, and sugar-thiourea derivatives, followed by deprotection steps . Another related synthesis involves the reaction of substituted o-phenylenediamine and cyano guanidine with triethylorthoformate and active methylene compounds to yield substituted 2-[(1H-benzo[d]imidazol-2-yl)amino]-pyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of guanidine derivatives is crucial for their biological activity. For instance, the molecular structure of bis(2-benzoylimino-benzimidazolinato)copper(II) contains guanidine moieties directly coordinated to a metal atom, which could provide insights into the coordination chemistry of similar guanidine derivatives . The supramolecular assemblies of N"=(5,6-dimethyl-1H-benzimidazol-2-yl)guanidine and its Ni(II) complexes have been studied, revealing the ability of these compounds to form extended hydrogen-bonded arrays .

Chemical Reactions Analysis

The chemical reactivity of guanidine derivatives is influenced by their functional groups and molecular structure. For example, the synthesis of novel guanidines involved the use of HgCl2, indicating a potential for heavy metal-mediated reactions . The formation of complexes with transition metals, as seen in the copper(II) and nickel(II) complexes, suggests that guanidine derivatives can participate in coordination chemistry, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of guanidine derivatives are determined by their molecular structure and substituents. The higher pKa of N"=(5,6-dimethyl-1H-benzimidazol-2-yl)guanidine compared to its unsubstituted counterpart suggests that substitution on the benzimidazole ring can significantly affect the compound's basicity . The anti-influenza activity of some synthesized guanidines indicates that these compounds may possess biological properties relevant to their physical and chemical characteristics .

Applications De Recherche Scientifique

Antiviral Effects : Research by Herrmann, E. C., Herrmann, J. A., and Delong, D. (1981) demonstrated that substituted benzimidazoles and guanidine have antiviral effects in vitro and in vivo, particularly against enteroviruses. This suggests potential uses in developing antiviral therapies (Herrmann, Herrmann & Delong, 1981).

Anthelmintic Activity : Shivakumar, B., Madawali, I. M., Hugar, S., and Kalyane, N. (2018) synthesized derivatives of 2-(6-Methyl-1h-benzimidazol-2-yl)guanidine and evaluated them for anthelmintic activity. The results indicated moderate to good anthelmintic activity, suggesting potential use in treating parasitic worm infections (Shivakumar, Madawali, Hugar & Kalyane, 2018).

Anti-Inflammatory Properties : Prajapat, P. and Talesara, G. L. (2016) reported the synthesis of compounds including 2-guanidinobenzimidazole and their evaluation for anti-inflammatory activity. Some compounds showed significant activity, indicating potential for developing new anti-inflammatory drugs (Prajapat & Talesara, 2016).

Antimicrobial Activity : Vlasov, S., Vlasova, O., Severina, H., Krolenko, K., Borysov, O., Abu Sharkh, A. I. M., Vlasov, V., and Georgiyants, V. (2021) explored the potential of benzimidazole-thienopyrimidine hybrids as antibacterial agents, with promising results against both Gram-positive and Gram-negative bacteria (Vlasov et al., 2021).

Use as Organocatalysts : Nájera, C. and Yus, M. (2015) demonstrated that chiral 2-aminobenzimidazoles, which are structurally related to 2-(6-Methyl-1h-benzimidazol-2-yl)guanidine, can act as effective organocatalysts in various chemical reactions. This highlights potential applications in synthetic chemistry (Nájera & Yus, 2015).

Propriétés

IUPAC Name |

2-(6-methyl-1H-benzimidazol-2-yl)guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5/c1-5-2-3-6-7(4-5)13-9(12-6)14-8(10)11/h2-4H,1H3,(H5,10,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVKSWJIGKATLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)N=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60298507 |

Source

|

| Record name | 2-(6-methyl-1h-benzimidazol-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Methyl-1h-benzimidazol-2-yl)guanidine | |

CAS RN |

41927-03-1 |

Source

|

| Record name | NSC123537 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123537 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(6-methyl-1h-benzimidazol-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine](/img/structure/B1331387.png)